1-Butyl-3-(4-methylphenyl)thiourea
Description
1-Butyl-3-(4-methylphenyl)thiourea is a thiourea derivative characterized by a butyl group at the N1 position and a 4-methylphenyl group at the N3 position. Thioureas are sulfur-containing compounds with the general formula R1R2N–C(S)–NR3R4, where substituents influence their chemical, physical, and biological properties. For example, 1-butyl-3-(2-phenylquinazolin-4-yl)thiourea (7a) was synthesized by reacting an isothiocyanate intermediate with butylamine in acetone, yielding a 45% product .
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35g/mol |
IUPAC Name |
1-butyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-9-13-12(15)14-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) |
InChI Key |
UPUIDLUKVYYLMY-UHFFFAOYSA-N |
SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Thiourea derivatives exhibit planar or near-planar geometries due to conjugation across the C=S and C–N bonds. Key structural parameters include:
- Key Observations :
Software and Analytical Techniques
Crystallographic studies rely on tools like SHELX (SHELXS97/SHELXL97) for structure refinement . For example, the R factor of 0.041 in indicates high precision in structural determination.
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